Igmesine, also known as JO-1784, is a compound that acts as a selective ligand for sigma-1 receptors. Initially investigated in the late 1990s for its potential in treating major depression, igmesine has since garnered attention for its broader therapeutic applications, particularly in neurodegenerative diseases such as Alzheimer's disease, amyotrophic lateral sclerosis, and Parkinson's disease. The compound's ability to modulate sigma-1 receptor activity positions it as a significant player in various pharmacological contexts.
Igmesine is classified as a sigma-1 receptor ligand. Sigma-1 receptors are chaperone proteins located primarily in the endoplasmic reticulum and are involved in numerous cellular processes, including calcium signaling and protein folding. The compound was developed through synthetic chemistry methods and has been studied extensively for its pharmacological properties and therapeutic potential.
The synthesis of igmesine involves a series of chemical reactions typically executed under controlled laboratory conditions. While specific synthetic pathways are not detailed in the search results, compounds like igmesine are generally synthesized using standard organic chemistry techniques such as:
These methods allow for the precise control of reaction conditions and the purification of the final product.
The molecular structure of igmesine is characterized by a complex arrangement that facilitates its interaction with sigma-1 receptors. Although the exact molecular formula is not provided in the search results, compounds of this class typically exhibit a core structure that includes:
The structural data can be analyzed using computational chemistry tools to predict binding affinities and interactions with biological targets.
Igmesine undergoes various chemical reactions that are crucial for its activity as a sigma-1 receptor ligand. These reactions may include:
The specifics of these reactions can be elucidated through in vitro studies that measure binding affinities and assess functional outcomes in biological assays.
The mechanism of action of igmesine primarily involves its role as an agonist at sigma-1 receptors. Upon binding to these receptors, igmesine facilitates several key processes:
Research indicates that igmesine's activation of sigma-1 receptors leads to improved neuronal health and function, making it a candidate for treating various neurological disorders .
Igmesine exhibits several notable physical and chemical properties:
These properties can be characterized through standard analytical techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA).
Igmesine has several promising applications in scientific research and clinical settings:
The discovery and development of igmesine unfolded through distinct phases reflecting evolving understanding of sigma receptor pharmacology:
1990: French researchers first synthesized and characterized igmesine (then designated JO 1784) as a high-affinity, selective sigma receptor ligand. Radioligand binding assays demonstrated potent affinity for sigma-1 receptors (IC₅₀ = 39 ± 8 nM in rat brain membranes) with negligible activity at sigma-2 receptors, opioid receptors, or other major neurotransmitter binding sites [4] [10]. This selectivity profile positioned it as a valuable pharmacological probe.
Mid-1990s: Preclinical studies revealed a compelling neuropharmacological profile. In rodent models, igmesine demonstrated significant antidepressant-like effects in forced swim and tail suspension tests, reduced ischemic neuronal damage in gerbil models of global cerebral ischemia, and improved age-related cognitive deficits in senescence-accelerated mice [4] [5] [10]. These effects occurred independently of monoamine reuptake inhibition, suggesting a novel mechanism of action [5].
1999: Initial clinical translation began with a Phase II open-label trial involving 31 severely depressed inpatients. Results indicated significant clinical improvement sustained over four weeks of treatment with igmesine, establishing initial proof-of-concept for antidepressant efficacy in humans [2] [4].
Late 1990s/Early 2000s: A pivotal multi-center, double-blind, placebo-controlled Phase II trial enrolled 348 patients meeting DSM-IV criteria for major depression. Igmesine (25 mg/day or 100 mg/day) demonstrated efficacy comparable to the active comparator fluoxetine (20 mg/day), as measured by reductions in Hamilton Depression Rating Scale (HAM-D) scores. Adverse event rates were similar across groups (50% and 62% for igmesine 25mg and 100mg groups respectively, vs. 66% for fluoxetine and 53% for placebo), supporting tolerability [2] [4].
Post-2004: Despite promising Phase II results, a subsequent large-scale Phase III clinical trial failed to demonstrate statistically significant superiority of igmesine over placebo for treating major depression. Consequently, further clinical development was halted [4] [6].
Table 1: Key Milestones in Igmesine Research and Development
Year | Milestone | Significance |
---|---|---|
1990 | Initial synthesis and characterization (as JO 1784) | Identified as potent, selective sigma-1 ligand (IC₅₀ = 39 nM) [4] [10] |
1995 | Neuroprotective effects demonstrated | Showed significant protection in gerbil model of global cerebral ischemia [4] [10] |
1996 | Nootropic effects reported | Improved age-related cognitive deficits in senescence-accelerated mice [4] |
1999 | Phase II open-label trial | Significant improvement in 31 severely depressed inpatients [2] [4] |
1999-2004 | Phase II double-blind trial | Efficacy comparable to fluoxetine in 348 patients with major depression [2] [4] |
Post-2004 | Phase III trial and discontinuation | Failed superiority over placebo; development halted [4] [6] |
Igmesine belongs to the chemical class of selective sigma-1 (σ₁) receptor agonists. Its pharmacological classification stems from its high-affinity interaction with the sigma-1 receptor subtype, a distinct chaperone protein residing primarily in the endoplasmic reticulum (ER) and mitochondria-associated ER membranes (MAMs) [1] [8].
Binding Profile and Selectivity
Subcellular Localization and Functional Mechanisms
Sigma-1 receptors function as ligand-regulated molecular chaperones. Igmesine's binding triggers dissociation from the ER chaperone protein BiP, enabling its translocation to interact with various effector systems:
Table 2: Key Pharmacological Properties of Igmesine at Sigma-1 Receptors
Pharmacological Property | Experimental Finding | Functional Consequence |
---|---|---|
Binding Affinity (σ₁) | KD = 19.1 nM [10] | High potency ligand enabling receptor activation at low concentrations |
Receptor Selectivity | >50-fold selectivity for σ₁ over σ₂ [5] [10] | Specific action on σ₁-mediated signaling pathways |
NMDA Receptor Modulation | IC₅₀ ≈ 100 nM for blocking NMDA-induced cGMP [5] [8] | Potential neuroprotection against excitotoxicity |
Monoamine Transporter Activity | Weak inhibition of NE uptake (IC₅₀ >10 µM); negligible effect on 5-HT/DA uptake [5] | Antidepressant effects independent of monoamine reuptake blockade |
β-Adrenergic Receptor Regulation | Downregulation after chronic treatment (20% reduction) [5] | Common adaptive change seen with chronic antidepressants |
The core structure of igmesine, (+)-N-Cyclopropylmethyl-N-methyl-1,4-diphenylbut-3-en-1-amine, provides a versatile scaffold for exploring SAR. While direct, extensive SAR data on igmesine analogs is limited in the provided search results, insights can be drawn from its defined structure, related sigma ligands, and fundamental medicinal chemistry principles applied to similar scaffolds like quinoxalines and diarylmethanes [3] [6] [9]. Key structural elements governing σ₁ affinity and functional activity include:
Critical Pharmacophoric Elements
Analog Development and SAR Insights from Related Chemotypes
Exploration of structurally related chemotypes provides context for igmesine's SAR:
Table 3: Impact of Structural Modifications on Sigma-1 Receptor Activity in Igmesine-like Compounds
Structural Element | Modification | Impact on σ₁ Affinity/Activity | Inference |
---|---|---|---|
Stereochemistry | (R)-(+)-enantiomer (Igmesine) | High affinity (KD 19.1 nM) [10] | Chiral center essential; specific enantiomeric fit required |
(S)-(-)-enantiomer | Dramatically reduced affinity | ||
N-Substituent (R₁) | N-Cyclopropylmethyl (Igmesine) | Optimal activity | Cyclopropyl provides ideal steric/electronic properties |
N-Methyl | Markedly reduced affinity | Increased size/rigidity needed | |
N-Cyclohexylmethyl | Reduced affinity/activity | Larger alkyl groups disrupt binding | |
Linker | -CH₂-CH= (E) (Igmesine) | Optimal | Flexible linker allows proper pharmacophore orientation |
-CH₂-CH₂-CH₂- (Saturated) | Reduced affinity | Conformational flexibility critical | |
Rigid ring incorporation | Drastically reduced affinity | ||
Phenyl Ring A Substituent (R₂) | None (H) (Igmesine) | Optimal | Sterically unhindered binding |
4-Fluoro | Reduced affinity | Para-substitution generally detrimental | |
4-Methoxy | Significantly reduced affinity | ||
Phenyl Ring B Substituent (R₃) | None (H) (Igmesine) | High activity | |
2-Methyl | Moderate reduction | Steric tolerance at ortho position possible | |
3-Trifluoromethyl | Slight enhancement possible* | Meta e⁻ withdrawal may enhance interaction | |
4-Chloro | Significant reduction | Para position highly sensitive |
*Inference based on SAR of closely related chemotypes [3] [9]
The SAR of igmesine derivatives underscores the delicate balance required for high σ₁ receptor affinity and functional efficacy. Optimal activity resides in the specific three-dimensional arrangement provided by the (R)-(+)-enantiomer with an N-cyclopropylmethyl group, a flexible ethylenic linker, and unsubstituted (or carefully meta-substituted) phenyl rings. These insights remain valuable for designing novel sigma ligands targeting neuropsychiatric disorders.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0